

AZD5597: A Potent CDK Inhibitor with a Focused Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

AZD5597 is a potent, small molecule inhibitor primarily targeting Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle. This guide provides a comparative analysis of **AZD5597**'s kinase selectivity profile, presenting available data to benchmark its performance against other CDK inhibitors. Understanding the selectivity of kinase inhibitors is crucial for predicting their efficacy and potential off-target effects in drug development.

Kinase Inhibition Profile of AZD5597

AZD5597 has demonstrated high potency against specific members of the CDK family. Biochemical assays have identified it as a dual inhibitor of CDK1 and CDK2 with IC50 values of 2 nM for both enzymes.[1][2] Further studies have indicated that AZD5597 also inhibits CDK9. [3] While a comprehensive, publicly available kinome-wide scan detailing its activity against hundreds of kinases is not readily available, a study evaluating 46 CDK inhibitors in live cells characterized AZD5597 as a high-affinity CDK1/2 inhibitor that also engages other members of the CDK family.[4]

To provide a clear comparison, the following table summarizes the known inhibitory activities of **AZD5597** against key CDK targets. For comparative context, data for other well-characterized CDK inhibitors are also included.



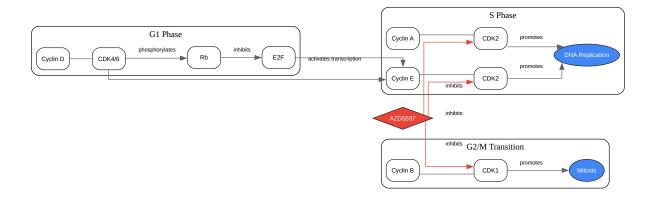
Kinase Target	AZD5597 IC50 (nM)	Roscovitine IC50 (nM)	Dinaciclib IC50 (nM)
CDK1	2	65 - 700	1 - 4
CDK2	2	100 - 700	1 - 5
CDK5	Data Not Available	160 - 200	1
CDK7	Data Not Available	400 - 900	10 - 68
CDK9	Inhibits	20 - 40	1 - 4

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Signaling Pathway Context

AZD5597 exerts its effects by targeting key nodes in the cell cycle regulation pathway. CDKs, in complex with their cyclin partners, phosphorylate various substrate proteins to drive the progression of the cell cycle. Inhibition of CDK1 and CDK2 by **AZD5597** primarily leads to cell cycle arrest at the G1/S and G2/M transitions.





Click to download full resolution via product page

Caption: Simplified diagram of the cell cycle pathway highlighting the inhibitory action of **AZD5597** on CDK1 and CDK2.

Experimental Methodologies for Kinome Profiling

The selectivity of kinase inhibitors like **AZD5597** is typically determined using a variety of biochemical and cell-based assays. These methods are essential for understanding the ontarget and off-target activities of a compound.

Biochemical Assays

These assays utilize purified recombinant kinases and substrates to measure the direct inhibitory effect of a compound on enzyme activity.

Radiometric Assays: Considered the gold standard, these assays measure the incorporation
of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) onto a substrate. The amount
of radioactivity transferred is proportional to the kinase activity.



- Fluorescence-Based Assays: These methods employ fluorescently labeled substrates or antibodies to detect phosphorylation events. Techniques like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and assays utilizing fluorescent ATP-competitive probes are common.
- Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.
- Mobility Shift Assays: These assays, often performed on microfluidic chips, separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.

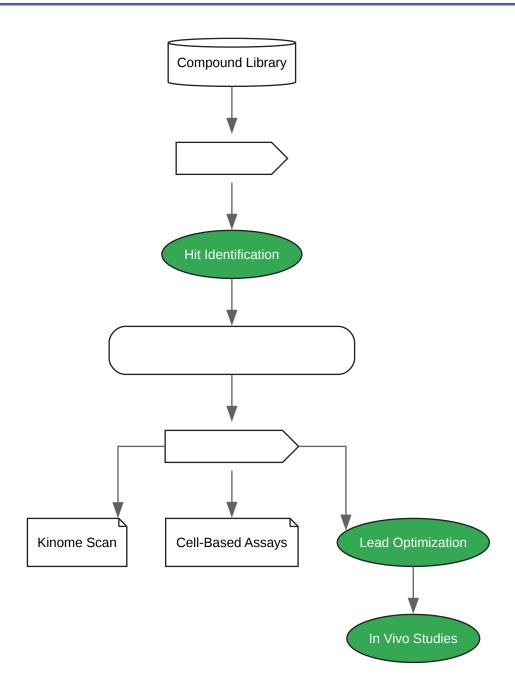
Cell-Based Assays

These assays assess the activity of a compound within a cellular context, providing insights into its permeability, stability, and engagement with targets in a more physiologically relevant environment.

- Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays measure the binding of a compound to its target kinase within intact cells.
- Phospho-specific Antibody-Based Assays: Methods like Western blotting, ELISA, and flow
 cytometry use antibodies that specifically recognize phosphorylated forms of kinase
 substrates to determine the effect of an inhibitor on specific signaling pathways.

The following diagram illustrates a general workflow for kinase inhibitor profiling.





Click to download full resolution via product page

Caption: A generalized workflow for the discovery and profiling of kinase inhibitors.

Conclusion

AZD5597 is a highly potent inhibitor of CDK1 and CDK2, with additional activity against CDK9. While its broader kinome selectivity profile is not extensively documented in public literature, the available data positions it as a focused CDK inhibitor. For researchers in oncology and cell cycle biology, **AZD5597** serves as a valuable tool for dissecting the roles of these key kinases.



Further comprehensive profiling would be beneficial to fully elucidate its off-target landscape and further refine its therapeutic potential. The methodologies described in this guide provide a framework for the kind of rigorous evaluation necessary for the development of selective and effective kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [AZD5597: A Potent CDK Inhibitor with a Focused Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10789078#azd5597-selectivity-profiling-against-kinome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com